5-[(2-{[2,2'-bithiophene]-5-yl}ethyl)sulfamoyl]-2-methoxybenzamide
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Overview
Description
5-[(2-{[2,2'-bithiophene]-5-yl}ethyl)sulfamoyl]-2-methoxybenzamide: is a complex organic compound characterized by its unique structure, which includes a bithiophene moiety, a sulfamoyl group, and a methoxybenzamide group
Mechanism of Action
Target of Action
The primary target of the compound “5-[(2-{[2,2’-bithiophene]-5-yl}ethyl)sulfamoyl]-2-methoxybenzamide” is currently unknown. The bithiophene moiety in its structure suggests that it may interact with various aryl iodides bearing an electron-donating or electron-withdrawing substituent . Bithiophene derivatives are known to be important building blocks for the synthesis of a variety of semiconducting small molecules, oligothiophenes, and polymers for use in OLEDs, OFETs, and organic solar cells .
Mode of Action
Based on the presence of the bithiophene moiety, it can be inferred that it might participate in suzuki and stille coupling reactions to form c-c bonds . These reactions are key in the synthesis of semiconducting small molecules and polymers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(2-{[2,2'-bithiophene]-5-yl}ethyl)sulfamoyl]-2-methoxybenzamide typically involves multiple steps, starting with the preparation of the bithiophene core. One common approach is to start with 2,2'-bithiophene and introduce the necessary functional groups through a series of reactions, including sulfamoylation and methoxybenzamide formation.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale chemical synthesis using reactors designed to handle the specific reaction conditions required for each step. This would include maintaining precise temperature, pressure, and pH levels to ensure the desired product is obtained with high purity and yield.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: : The bithiophene core can be oxidized to introduce additional functional groups.
Reduction: : Reduction reactions can be used to modify the oxidation state of certain atoms within the molecule.
Substitution: : Substitution reactions can be employed to replace specific atoms or groups within the compound.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.
Substitution: : Various nucleophiles and electrophiles can be used depending on the specific substitution reaction desired.
Major Products Formed
The major products formed from these reactions can include oxidized bithiophene derivatives, reduced forms of the compound, and substituted derivatives with different functional groups.
Scientific Research Applications
5-[(2-{[2,2'-bithiophene]-5-yl}ethyl)sulfamoyl]-2-methoxybenzamide: has several scientific research applications:
Chemistry: : It can be used as an intermediate in the synthesis of more complex organic molecules.
Biology: : The compound may have potential as a biological probe or in the study of biological systems.
Medicine: : It could be explored for its therapeutic properties, possibly as a drug candidate.
Industry: : The compound's unique properties may make it useful in various industrial applications, such as in the development of new materials or chemical processes.
Comparison with Similar Compounds
5-[(2-{[2,2'-bithiophene]-5-yl}ethyl)sulfamoyl]-2-methoxybenzamide: can be compared to other similar compounds, such as:
2,2'-Bithiophene derivatives: : These compounds share the bithiophene core but may have different functional groups.
Sulfamoylbenzamide derivatives: : These compounds have similar sulfamoyl and benzamide groups but differ in their core structures.
The uniqueness of This compound
Properties
IUPAC Name |
2-methoxy-5-[2-(5-thiophen-2-ylthiophen-2-yl)ethylsulfamoyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O4S3/c1-24-15-6-5-13(11-14(15)18(19)21)27(22,23)20-9-8-12-4-7-17(26-12)16-3-2-10-25-16/h2-7,10-11,20H,8-9H2,1H3,(H2,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFEZRLFEHMMZBQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)NCCC2=CC=C(S2)C3=CC=CS3)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O4S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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